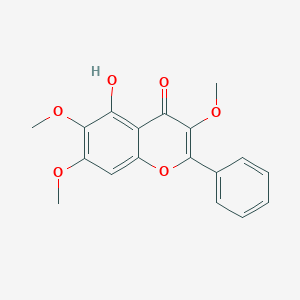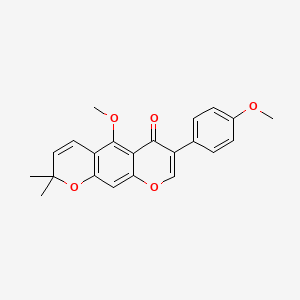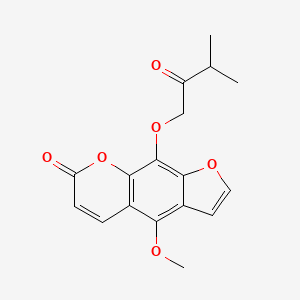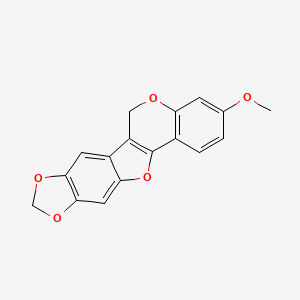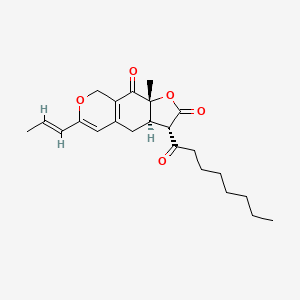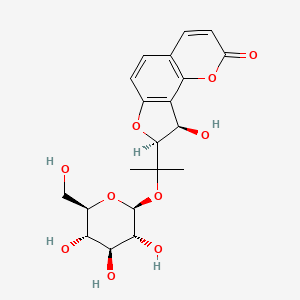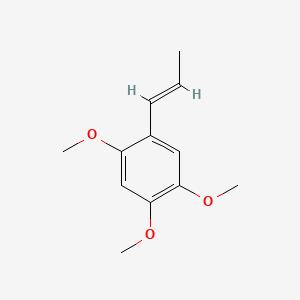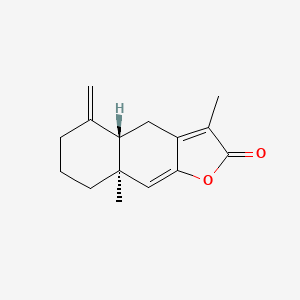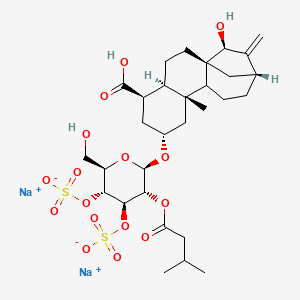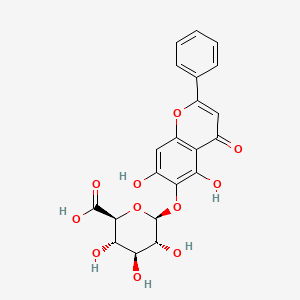![molecular formula C32H22O10 B600281 6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one CAS No. 22012-98-2](/img/structure/B600281.png)
6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Übersicht
Beschreibung
The compound is a type of flavonoid O-glycoside, which contains a carbohydrate moiety that is O-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone . It is also known as a chemical compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple hydroxy and methoxy groups attached to the chromen-4-one backbone . The exact structure would need to be determined through advanced analytical techniques.Physical and Chemical Properties Analysis
The compound has a complex structure with multiple hydroxy and methoxy groups . The exact physical and chemical properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Chromone Derivatives and Biological Activities
Chromone compounds, including 6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, have been a subject of interest in various scientific studies due to their potential biological activities. For instance, a study on Hymenocallis littoralis Salisb. (Amaryllidaceae) identified a new chromone, which was analyzed through spectroscopic and physicochemical analyses (Anh, Duong, & Hoang, 2014). Similarly, tectorigenin monohydrate, another chromone derivative isolated from Belamcanda chinensis, was reported to have antimicrobiotic and anti-inflammatory effects (Liu, Ma, Gao, & Wu, 2008).
Chromone Compounds in Antiviral Applications
Phenolic compounds derived from Cassia siamea, including chromone derivatives, have demonstrated potential anti-tobacco mosaic virus (anti-TMV) activity, indicating their relevance in antiviral research (Li, Zhou, Wu, Du, Ye, Gao, & Hu, 2015).
Chromone Derivatives in Inflammatory Response Research
Aquilaria sinensis yielded several 2-(2-phenylethyl)-4H-chromen-4-one derivatives that exhibited significant inhibitory activities on neutrophil pro-inflammatory responses, suggesting their potential therapeutic applications in inflammatory diseases (Wang, Liao, Cheng, Shu, Chen, Chung, & Chen, 2018).
Chromone Compounds and Antimicrobial Activity
Novel chromone derivatives synthesized through microwave-assisted synthesis demonstrated significant antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Ashok, Rangu, Rao, Gundu, Srilata, & Vijjulatha, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-38-19-7-3-16(4-8-19)25-14-23(36)30-27(42-25)15-28(39-2)32(31(30)37)40-20-9-5-17(6-10-20)24-13-22(35)29-21(34)11-18(33)12-26(29)41-24/h3-15,33-34,37H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXOFHHXAZAIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


